molecular formula C8H14N2S B12610158 N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Cat. No.: B12610158
M. Wt: 170.28 g/mol
InChI Key: PQKZAUQEMBDUKX-UHFFFAOYSA-N
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Description

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is a chemical compound with a unique structure that includes a thiazole ring, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine typically involves the alkylation of a thiazole derivative. One common method includes the reaction of 2-thiazolemethanamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Electrophiles like alkyl halides, nucleophiles such as amines; reactions are performed in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-pyridinamine: Similar in structure but with a pyridine ring instead of a thiazole ring.

    N-methyl-4-(trifluoromethyl)phenyl]pyrazole: Contains a pyrazole ring and a trifluoromethyl group, differing in both structure and properties.

Uniqueness

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)methanamine

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)4-9-3/h5-6,9H,4H2,1-3H3

InChI Key

PQKZAUQEMBDUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CNC

Origin of Product

United States

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